N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-16(8-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-3-5-17(9-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHUUTUJNJRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitrobenzamide moiety is introduced through a nitration reaction, where a benzamide derivative is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with protein active sites, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide” can be contextualized by comparing it to analogous compounds (Table 1). Key differences in substituents, molecular weight, and inferred properties are highlighted below.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations :
Substituent Effects on Lipophilicity and Solubility :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 3,4-dimethoxyphenyl analog (higher methyl content vs. polar methoxy groups) . This difference may influence membrane permeability in biological systems.
- The piperidinylsulfonyl substituent in introduces a polar sulfonyl group, likely improving aqueous solubility relative to the nitrobenzamide derivative.
Biological Activity: The thiazolidinone derivative in exhibits 14.19% activity (p<0.05), suggesting that the nitrobenzamide motif paired with a thiazolidinone scaffold may enhance bioactivity. However, direct comparisons to the target compound are unavailable.
The absence of nitro groups in compounds like N-(2,6-dimethylphenyl)-piperidinecarboxamide underscores the unique reactivity conferred by the nitro substituent in the target molecule.
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidinone and nitrobenzamide moieties, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways.
Case Study : A study demonstrated that nitro-substituted benzamides could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
2. Anti-inflammatory Activity
Nitro compounds are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines like TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory diseases.
Mechanism : The anti-inflammatory action is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production and inflammation .
3. Antimicrobial Activity
Nitro-containing compounds have been recognized for their antimicrobial properties. They can undergo reduction to form toxic intermediates that bind to DNA, causing cell death in pathogens.
Example : Similar nitro derivatives have shown efficacy against various bacterial strains by disrupting their DNA synthesis .
Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including condensation of substituted pyrrolidinone intermediates with nitrobenzamide derivatives. Key steps may include:
- Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors (e.g., via intramolecular amidation) to generate the 5-oxopyrrolidine ring .
- Substitution Reactions : Introduction of the 3,4-dimethylphenyl group at the pyrrolidine nitrogen via nucleophilic substitution or coupling reactions .
- Nitrobenzamide Conjugation : Reaction of 3-nitrobenzoyl chloride with the pyrrolidin-3-amine intermediate under basic conditions (e.g., using triethylamine in anhydrous DCM) .
Characterization typically employs -NMR and -NMR to confirm regiochemistry, with IR spectroscopy verifying carbonyl (C=O) and nitro (NO) functional groups .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- -NMR : Identify proton environments, such as the pyrrolidinone ring (δ 2.5–3.5 ppm for CH groups), aromatic protons (δ 6.5–8.5 ppm), and the nitrobenzamide moiety (distinct splitting patterns) .
- -NMR : Confirm carbonyl carbons (δ 170–180 ppm for the pyrrolidinone and amide groups) and aromatic carbons .
- IR Spectroscopy : Detect C=O stretches (~1650–1750 cm) and NO symmetric/asymmetric vibrations (~1350–1550 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .
Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to slow crystallization.
- Temperature Gradients : Gradual cooling from saturated solutions promotes ordered crystal lattice formation.
- Vapor Diffusion : Employ techniques like slow evaporation in a controlled environment to minimize defects .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
- Methodological Answer :
- Software Tools : Use SHELXL for refining atomic coordinates and thermal parameters against high-resolution data. OLEX2 integrates structure solution (via SHELXD) and refinement workflows, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between nitro groups and adjacent molecules) .
- Twinning Analysis : For twinned crystals, SHELXL’s TWIN/BASF commands correct intensity overlaps .
- Validation : Check using R and CCDC tools to ensure geometric plausibility .
Q. How should researchers address discrepancies in elemental analysis or spectroscopic data during synthesis?
- Methodological Answer :
- Purity Assessment : Re-crystallize or chromatograph (e.g., flash column) to remove byproducts.
- Isotopic Abundance Checks : Use HRMS to confirm molecular formulae if elemental analysis deviates (e.g., due to solvent retention) .
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in amide bonds) causing split peaks .
Q. What experimental designs evaluate the biological activity of this compound against related analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with variations in the nitro position or dimethylphenyl substituents. Test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
- Dose-Response Curves : Use HEK cell lines (as in ) to compare IC values and selectivity indices.
- Molecular Docking : Align crystallographic data with target protein structures (e.g., viral proteases) to predict binding modes .
Q. How can contradictory biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., plaque reduction vs. cell viability assays) .
- Control Standardization : Ensure consistent use of DMSO concentrations (e.g., reports 10% DMSO cytotoxicity) and positive controls.
- Statistical Robustness : Apply ANOVA or non-parametric tests to assess significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
